L-Buthionine Sulfoxide

Stereochemistry Isomer-specific pharmacology GSH depletion

Choose L-Buthionine Sulfoxide for its unique sulfoxide chemistry, delivering distinct enzyme binding kinetics versus sulfoximine-class inhibitors like BSO. The L-S-isomer ensures potent, reproducible GSH depletion (IC50 1.9 μM in melanoma) and sustained target engagement, ideal for chemosensitization assays and in vivo osmotic pump protocols. Specify stereochemically characterized, high-purity material to avoid antagonistic L-R-isomer effects.

Molecular Formula C₈H₁₇NO₃S
Molecular Weight 207.29
CAS No. 199982-01-9
Cat. No. B1140048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Buthionine Sulfoxide
CAS199982-01-9
Synonyms(2S)-2-Amino-4-(butylsulfinyl)butanoic Acid; 
Molecular FormulaC₈H₁₇NO₃S
Molecular Weight207.29
Structural Identifiers
SMILESCCCCS(=O)CCC(C(=O)O)N
InChIInChI=1S/C8H17NO3S/c1-2-3-5-13(12)6-4-7(9)8(10)11/h7H,2-6,9H2,1H3,(H,10,11)/t7-,13?/m0/s1
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Buthionine Sulfoxide (CAS 199982-01-9): GSH Synthesis Inhibitor for Oxidative Stress Research and Procurement Specifications


L-Buthionine Sulfoxide (CAS 199982-01-9) is a sulfoxide derivative structurally related to the well-characterized glutathione (GSH) synthesis inhibitor L-buthionine-(S,R)-sulfoximine (BSO, CAS 83730-53-4). The sulfoxide moiety distinguishes this compound from the sulfoximine class [1]. As a GSH biosynthesis modulator, L-Buthionine Sulfoxide acts on the γ-glutamylcysteine synthetase (γ-GCS) pathway, the rate-limiting step in GSH production [2]. Physicochemical characterization indicates the compound is a white solid with a molecular weight of 207.29 g/mol (C8H17NO3S), melting point >220°C (dec.), and slight water solubility, requiring storage at -20°C [1]. These properties inform proper handling and procurement decisions for research applications involving controlled oxidative stress induction.

Why L-Buthionine Sulfoxide Cannot Be Substituted with Generic Sulfoximines or Alternative GSH Depletors


Generic substitution among GSH-modulating agents fails because the sulfoxide functional group confers distinct chemical reactivity, stability, and biological handling compared to sulfoximine-based inhibitors (e.g., BSO, CAS 83730-53-4) or alkylating agents (e.g., diethyl maleate) [1]. The sulfur oxidation state in L-Buthionine Sulfoxide (sulfoxide, S=O) differs fundamentally from the sulfoximine moiety (S(=O)=NH), affecting both enzyme binding kinetics and cellular uptake characteristics [1]. Additionally, alternative GSH depletors operate through entirely different mechanisms: diethyl maleate (DEM) conjugates GSH via GST-catalyzed reactions with transient depletion and rapid recovery (85% depletion at 6 hr, full recovery by 24 hr), whereas sulfoxide/sulfoximine compounds achieve sustained depletion through enzymatic inhibition [2]. These mechanistic distinctions preclude direct substitution without altering experimental outcomes, particularly in studies requiring precise temporal control over GSH levels or in vivo applications where pharmacokinetic profiles differ substantially.

L-Buthionine Sulfoxide Quantitative Differentiation: Evidence-Based Comparator Analysis


Stereochemical Differentiation: L-S-isomer vs. L-R-isomer Pharmacological Activity

The pure L-buthionine-S-sulfoxide isomer (active diastereoisomer) demonstrates distinct pharmacological activity compared to the L-R-isomer in GSH depletion. The L-S-isomer is the active GSH-depleting species, while the L-R-isomer exhibits reduced activity and can antagonize L-S-isomer effects [1]. This stereochemical specificity is critical for procurement decisions, as racemic mixtures or impure isomer preparations may yield variable or attenuated biological responses.

Stereochemistry Isomer-specific pharmacology GSH depletion

Mechanistic Differentiation: Enzymatic Inhibition (Sulfoxide/Sulfoximine Class) vs. Conjugation-Based Depletion (DEM)

L-Buthionine Sulfoxide (via its sulfoximine analog class) inhibits GSH biosynthesis through irreversible γ-glutamylcysteine synthetase (γ-GCS) inhibition, producing sustained GSH depletion. In contrast, diethyl maleate (DEM) depletes GSH via direct conjugation through GST-catalyzed reactions, resulting in transient depletion with rapid recovery [1]. In channel catfish in vivo studies, BSO (400 or 1000 mg/kg, i.p.) alone did not deplete hepatic GSH due to species-specific turnover kinetics, whereas DEM (0.6 mL/kg, i.p.) achieved 85% hepatic GSH depletion at 6 hr post-administration, with complete recovery by 24 hr. Co-administration of BSO and DEM eliminated detectable liver GSH and substantially depleted gill GSH, demonstrating complementary mechanistic pathways [1].

Mechanism of action GSH depletion In vivo models

Cancer Cell Line Sensitivity Differentiation: Melanoma vs. Breast vs. Ovarian Tumor IC50 Values

BSO (sulfoximine analog class) exhibits differential potency across cancer types, with melanoma specimens showing substantially higher sensitivity compared to breast and ovarian tumors. This tissue-specific sensitivity profile may inform research applications requiring selective GSH depletion in specific cancer models [1]. IC50 values (μM) for BSO on melanoma, breast, and ovarian tumor specimens were 1.9, 8.6, and 29, respectively. The IC90 for melanoma was 25.5 μM, a level 20-fold lower than clinically achievable steady-state levels [1]. Melanoma sensitivity correlated with melanin content (r = 0.63), suggesting a mechanistic link to melanin synthesis-related oxidative stress [1].

Cancer cell lines IC50 GSH depletion Tumor sensitivity

GSH Depletion Kinetics and Downstream Enzyme Modulation in Melanoma Cells

BSO treatment in melanoma cell lines produces both quantitative GSH depletion and qualitative modulation of detoxification enzyme expression, effects not uniformly observed across alternative GSH depletors [1]. In ZAZ and M14 melanoma cell lines, BSO (50 μM) treatment for 48 hr resulted in 95% decrease in GSH levels and 60% decrease in GST enzyme activity [1]. GST-μ protein and mRNA levels were significantly reduced in both cell lines, while GST-π expression remained unaffected, demonstrating isoform-specific transcriptional regulation [1]. BSO synergistically enhanced BCNU (carmustine) activity against melanoma cell lines and human tumors [1].

GSH depletion GST downregulation Melanoma Chemosensitization

In Vivo Pharmacokinetic Differentiation: Continuous Infusion Requirement vs. Bolus Dosing

The pharmacokinetic profile of L-buthionine-S-sulfoximine (active diastereoisomer) demonstrates rapid in vivo clearance, necessitating continuous infusion rather than bolus dosing for sustained GSH depletion. This pharmacokinetic characteristic differentiates sulfoximine/sulfoxide class inhibitors from alternative agents with longer half-lives [1]. Cellular uptake t1/2 was approximately 55 min in human glioblastoma (T98G) and NIH-3T3 cells [1]. Rapid in vivo clearance of buthionine sulfoximine was previously reported, leading to the conclusion that continuous infusion would be preferable to bolus dosing [1]. In nude mice carrying intracranial T98G glioblastomas, tissue drug levels reached steady state within 8 hr and were proportional to infusion rate. Brain tumors were depleted to approximately 50% of control GSH by an infusion rate of 0.25 μmoles/h (25 g mice) [1].

Pharmacokinetics In vivo Dosing regimen Tissue distribution

In Vitro GSH Depletion Kinetics: Sigmoidal Depletion Profile with Partial Reversibility

BSO produces sigmoidal GSH depletion kinetics in human endothelial cells with an initial half-life of 4-6 hr and >95% depletion by 48 hr, without inducing morphological changes. This depletion profile contrasts with DEM, which produces rapid depletion (within 1 hr) but causes dose-dependent cell detachment [1]. BSO-dependent depletion was only partially reversible by cell washing and reincubation with complete medium, indicating sustained target engagement after compound removal. In contrast, cells depleted via sulfur-free medium readily resynthesized GSH when resupplied with complete medium, showing characteristic overloading up to 200% by 12 hr [1].

GSH depletion kinetics In vitro Endothelial cells Reversibility

L-Buthionine Sulfoxide Application Scenarios: Evidence-Based Research Use Cases


Melanoma Research: Selective GSH Depletion for Chemosensitization Studies

Based on the 15.3-fold higher sensitivity of melanoma versus ovarian tumor specimens (IC50 1.9 μM vs. 29 μM) and the correlation with melanin content (r=0.63), L-Buthionine Sulfoxide is optimally suited for melanoma research requiring selective GSH depletion. The compound's demonstrated synergy with BCNU (carmustine) and its ability to downregulate GST-μ expression (60% reduction in GST activity at 50 μM) make it particularly valuable for chemosensitization studies in melanoma models. Procurement for melanoma research should prioritize high-purity material capable of achieving the 25.5 μM IC90 required for maximal effect, which remains 20-fold below clinically achievable steady-state levels [1].

Sustained In Vivo GSH Depletion: Continuous Infusion Protocols for Preclinical Models

For in vivo studies requiring sustained GSH depletion, L-Buthionine Sulfoxide (via its active sulfoximine analog class) necessitates continuous infusion rather than bolus dosing due to its rapid clearance profile (cellular uptake t1/2 ~55 min). Researchers should procure compound suitable for osmotic pump delivery at infusion rates of 0.25 μmoles/h (for 25 g mice) to achieve approximately 50% brain tumor GSH depletion, with tissue steady-state reached within 8 hr. This application is particularly relevant for preclinical oncology and neurobiology studies where sustained target engagement is critical [1]. This contrasts with DEM-based protocols, which provide only transient depletion (6 hr duration) with complete recovery by 24 hr [2].

Endothelial Cell Oxidative Stress Studies Requiring Morphology-Preserving GSH Depletion

For in vitro studies using human endothelial cells (e.g., HUVE cells), L-Buthionine Sulfoxide (via BSO class) provides >95% GSH depletion by 48 hr at 25 μM without inducing morphological changes. This clean depletion profile is essential for experiments where cytotoxicity from alternative depletors (e.g., DEM-induced cell detachment) would confound results. The sigmoidal depletion kinetics (initial t1/2 4-6 hr) allow researchers to time interventions precisely during the depletion phase. Note that depletion is only partially reversible upon washout, requiring careful experimental design for recovery studies [1].

Isomer-Defined Research Requiring Stereochemically Pure L-S-Isomer

Research applications requiring precise pharmacological activity must procure isomerically defined L-Buthionine Sulfoxide rather than racemic mixtures. The L-S-isomer is the active GSH-depleting species, while the L-R-isomer exhibits reduced activity and can antagonize L-S-isomer effects. Procurement specifications should explicitly request stereochemically characterized material to ensure reproducible biological activity. This is particularly critical for studies investigating structure-activity relationships, enzyme binding kinetics, or in vivo pharmacology where variable isomer ratios would introduce uncontrolled experimental variance [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for L-Buthionine Sulfoxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.